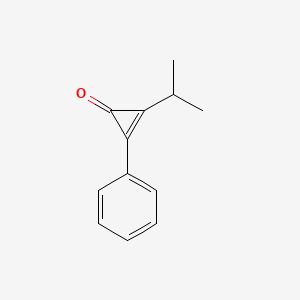
2-Isopropyl-3-phenylcyclopropenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-3-phenylcyclopropenone is an organic compound characterized by a cyclopropenone ring substituted with an isopropyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-3-phenylcyclopropenone typically involves the cyclopropanation of alkenes. One common method includes the use of triethylammonium bis(catecholato)iodomethylsilicate as a bifunctional reagent in combination with an organic photocatalyst and visible light . This method allows for the efficient cyclopropanation of olefins, including those with trifluoromethyl and pinacolatoboryl substituents.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The specific industrial methods are often proprietary and optimized for efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isopropyl-3-phenylcyclopropenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropenone ring to cyclopropane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the cyclopropenone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclopropane derivatives.
Substitution: Various substituted cyclopropenone derivatives.
Applications De Recherche Scientifique
2-Isopropyl-3-phenylcyclopropenone has several applications in scientific research:
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-3-phenylcyclopropenone involves its interaction with various molecular targets. The compound’s cyclopropenone ring is highly reactive, allowing it to participate in cycloaddition reactions and form stable adducts with other molecules. This reactivity is attributed to the polarization of the carbonyl group, which creates a partial positive charge on the cyclopropenone ring and a partial negative charge on the oxygen atom . These interactions can modulate biological pathways and result in specific therapeutic effects.
Comparaison Avec Des Composés Similaires
- 2-Methyl-3-phenylcyclopropenone
- 2-Alkyl-3-phenylcyclopropenones
Comparison: 2-Isopropyl-3-phenylcyclopropenone is unique due to the presence of the isopropyl group, which influences its reactivity and steric properties. Compared to 2-Methyl-3-phenylcyclopropenone, the isopropyl group provides greater steric hindrance, potentially affecting the compound’s reactivity in cycloaddition reactions . Additionally, the phenyl group enhances the compound’s stability and reactivity through conjugation effects.
Propriétés
Numéro CAS |
69425-02-1 |
|---|---|
Formule moléculaire |
C12H12O |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
2-phenyl-3-propan-2-ylcycloprop-2-en-1-one |
InChI |
InChI=1S/C12H12O/c1-8(2)10-11(12(10)13)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clé InChI |
SYILSFZGLKKVDY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


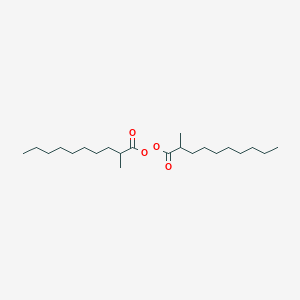
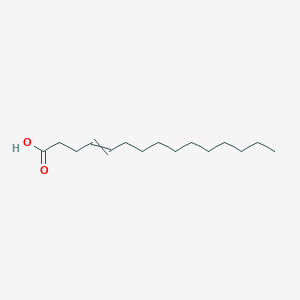
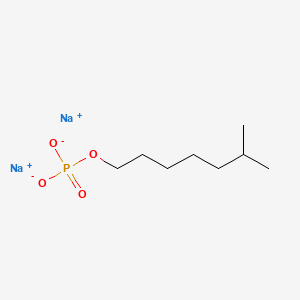
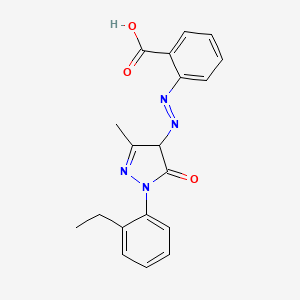

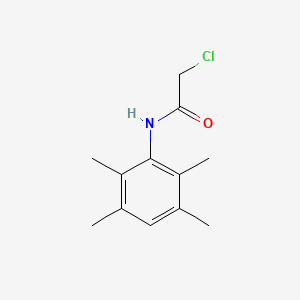
![3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile](/img/structure/B14481192.png)
![1,1'-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene)](/img/structure/B14481197.png)
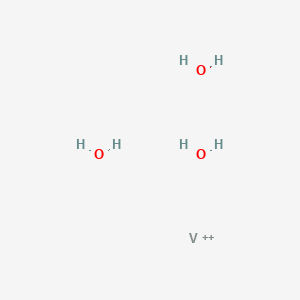
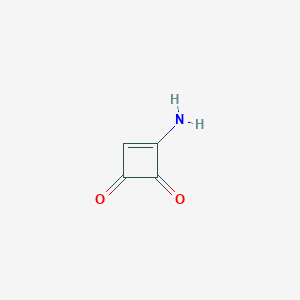
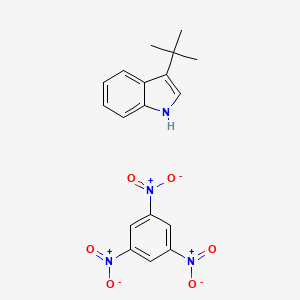
![{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14481221.png)
![Benzenamine, 4,4'-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis-](/img/structure/B14481226.png)

